molecular formula C6H6N4O B13096674 2,1,3-Benzoxadiazole-4,7-diamine CAS No. 215860-46-1

2,1,3-Benzoxadiazole-4,7-diamine

Cat. No.: B13096674
CAS No.: 215860-46-1
M. Wt: 150.14 g/mol
InChI Key: QJPAUBXNKLEOLN-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-4,7-diamine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the broader family of benzoxadiazoles, which are known for their applications in organic electronics, fluorescent dyes, and as building blocks in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4,7-diamine typically involves the cyclization of o-phenylenediamine with nitrous acid, followed by further functionalization. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron to yield 4,7-dibromo-2,1,3-benzoxadiazole, which can then be further reacted to introduce amino groups .

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,1,3-Benzoxadiazole-4,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit glutathione S-transferases, enzymes involved in detoxification processes. This inhibition can lead to the induction of apoptosis in cancer cells by activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) pathway .

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzoxadiazole-4,7-diamine stands out due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials with specific electronic properties .

Properties

CAS No.

215860-46-1

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2

InChI Key

QJPAUBXNKLEOLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)N)N

Origin of Product

United States

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